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Compound of Interest

Compound Name:
(4-Chloro-3-methylphenoxy)acetyl

chloride

CAS No.: 39784-11-7

Cat. No.: B3036660 Get Quote

Introduction & Strategic Utility
(4-Chloro-3-methylphenoxy)acetyl chloride (CAS: 24765-42-0) is a specialized acylating

agent used primarily as a building block in the synthesis of aryloxyacetamide and aryloxyester

scaffolds. While its structural isomer, (4-chloro-2-methylphenoxy)acetic acid (MCPA), is a

widely used herbicide, the 3-methyl isomer discussed here is of significant interest in

pharmaceutical research for Structure-Activity Relationship (SAR) optimization.

Medicinal Chemistry Significance
In drug discovery, this intermediate serves two critical functions:

Pharmacophore Introduction: It introduces the aryloxyacetyl moiety, a privileged scaffold

found in anticonvulsants, antimicrobials, and PPAR agonists. The ether linkage provides

metabolic stability compared to esters, while the phenyl ring offers pi-stacking opportunities

within protein binding pockets.

Lipophilicity Modulation: The 3-methyl and 4-chloro substituents increase the LogP of the

parent molecule, enhancing membrane permeability for polar drug payloads (pro-drug

strategy).
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Chemical Profile
Property Specification

CAS Number 24765-42-0

Molecular Formula C₉H₈Cl₂O₂

Molecular Weight 219.06 g/mol

Physical State
Low-melting solid or viscous liquid (dependent

on purity)

Reactivity
High electrophilicity at carbonyl carbon;

moisture sensitive.

Handling & Stability Protocols
Safety Warning: This compound is corrosive and a lachrymator. It reacts violently with water to

release HCl gas. All manipulations must be performed in a fume hood.

Storage & Preparation[1]
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Long-term storage can

lead to hydrolysis if seals are imperfect; white precipitate (the parent acid) indicates

degradation.

Quality Check: Before use, dissolve a small aliquot in dry CDCl₃. A proton NMR shift of the

methylene group (

-carbonyl) typically appears around

4.8–5.0 ppm for the acid chloride, distinct from the acid (

4.6 ppm).

Application Note A: Synthesis of Anticonvulsant
Phenoxyacetamides
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Context: Phenoxyacetamide derivatives, specifically those with electron-withdrawing groups

(Cl) and lipophilic spacers (Me), have demonstrated potent anticonvulsant activity in Maximal

Electroshock (MES) models (resembling the activity of lacosamide or phenytoin). This protocol

details the synthesis of a library of amides to test steric effects of the 3-methyl group.

Experimental Workflow
The reaction utilizes a Schotten-Baumann type acylation under anhydrous conditions.

Start: (4-Chloro-3-methylphenoxy)
acetyl chloride

Reaction:
Nucleophilic Acyl Substitution

Reagent: Primary/Secondary Amine
(1.1 eq)

Base: Et3N or DIPEA
(1.5 eq)

Solvent: Dry DCM
(0°C -> RT)

Quench:
Dilute HCl Wash

 2-4 Hours Product:
Aryloxyacetamide

 Org. Phase Separation

Click to download full resolution via product page

Figure 1: General workflow for the synthesis of aryloxyacetamide libraries.

Detailed Protocol
Preparation: Flame-dry a 50 mL round-bottom flask (RBF) and purge with Nitrogen.

Solubilization: Dissolve 1.0 mmol of the amine substrate (e.g., benzylamine, aniline

derivative) in 5 mL anhydrous Dichloromethane (DCM).

Base Addition: Add 1.5 mmol (210 µL) of Triethylamine (Et₃N). Cool the mixture to 0°C in an

ice bath.

Acylation: Dissolve 1.1 mmol of (4-Chloro-3-methylphenoxy)acetyl chloride in 2 mL DCM.

Add this solution dropwise to the amine mixture over 10 minutes.
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Note: The reaction is exothermic. Control addition rate to prevent side reactions.

Reaction: Remove ice bath and stir at Room Temperature (RT) for 3 hours. Monitor by TLC

(Hexane:EtOAc 3:1).

Workup:

Dilute with 20 mL DCM.

Wash with 1M HCl (2 x 10 mL) to remove unreacted amine and Et₃N.

Wash with Sat. NaHCO₃ (2 x 10 mL) to remove any hydrolyzed acid byproduct.

Wash with Brine (10 mL), dry over Na₂SO₄, and concentrate in vacuo.

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography if

necessary.

Application Note B: Pro-drug Derivatization
(Esterification)
Context: Many potent pharmaceutical alcohols suffer from poor oral bioavailability. Acylating a

hydroxyl group with (4-Chloro-3-methylphenoxy)acetyl chloride creates a lipophilic ester

pro-drug. The ester bond is cleaved in vivo by esterases, releasing the active drug and the inert

phenoxyacetic acid byproduct.

Reaction Mechanism
The reaction proceeds via a nucleophilic addition-elimination mechanism. The base

(Pyridine/DMAP) acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium

intermediate.
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Figure 2: DMAP-catalyzed esterification mechanism for pro-drug synthesis.

Detailed Protocol
Setup: In a dry vial, dissolve 0.5 mmol of the drug (alcohol) in 3 mL anhydrous THF or DCM.

Catalyst: Add 1.0 mmol Pyridine and 0.1 mmol (20 mol%) DMAP (4-Dimethylaminopyridine).

Expert Tip: DMAP is crucial for sterically hindered alcohols.

Addition: Add 0.6 mmol (4-Chloro-3-methylphenoxy)acetyl chloride slowly at 0°C.

Completion: Stir at RT for 4–12 hours.

Purification (Critical Step):

Since the ester might be sensitive, avoid strong acid washes if the drug contains basic

nitrogens.
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Quench with saturated NH₄Cl solution.

Extract with EtOAc.[1][2][3]

Pass through a short pad of silica gel to remove polar pyridine salts.

Analytical Quality Control
To ensure the integrity of the synthesized intermediates, the following analytical markers should

be verified.

Method Parameter Expected Observation

¹H NMR (CDCl₃) -OCH₂- (Singlet) 4.5 – 4.7 ppm (Amides/Esters)

Aromatic Protons
Multiplet at

6.7 – 7.3 ppm

Methyl Group (-CH₃)
Singlet at

2.3 – 2.4 ppm

IR Spectroscopy Carbonyl (C=O)
1650–1690 cm⁻¹ (Amide) /

1735–1750 cm⁻¹ (Ester)

HPLC Purity >95% (UV @ 254 nm)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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